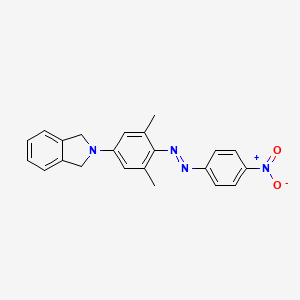![molecular formula C7H8N2O2S B11939476 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur dioxide and an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
化学反应分析
Types of Reactions
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
相似化合物的比较
Similar Compounds
- 7,9-Dichloro-3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
- 2,7-Dihydro-3,6-Diphenyl-1,4,5-Thiadiazepine-1,1-Dioxide
- 4,4’-(1,3,4-Thiadiazole-2,5-Diyl)Diphenol
- 2,2-Dimethyl-3,8-Diphenyl-2H-Naphtho[2,3-B]Thiete 1,1-Dioxide
Uniqueness
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC 名称 |
3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-5-9-4-2-1-3-7(9)8-12/h1-4H,5-6H2 |
InChI 键 |
RNQRRNJIHBFDBR-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)N=C2N1C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)



![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)
